molecular formula C5H12NO3PS B14710042 N-diethoxyphosphorylmethanethioamide CAS No. 20446-90-6

N-diethoxyphosphorylmethanethioamide

Cat. No.: B14710042
CAS No.: 20446-90-6
M. Wt: 197.20 g/mol
InChI Key: XXZQKIFHLWDKDZ-UHFFFAOYSA-N
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Description

N-diethoxyphosphorylmethanethioamide is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-diethoxyphosphorylmethanethioamide typically involves the reaction of diethyl phosphite with methanethioamide under controlled conditions. The reaction is usually catalyzed by anhydrous Lewis acids, which facilitate the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods: For large-scale industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-diethoxyphosphorylmethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the thioamide group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.

Scientific Research Applications

N-diethoxyphosphorylmethanethioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of N-diethoxyphosphorylmethanethioamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: N-diethoxyphosphorylmethanethioamide is unique due to its specific combination of phosphorus and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

CAS No.

20446-90-6

Molecular Formula

C5H12NO3PS

Molecular Weight

197.20 g/mol

IUPAC Name

N-diethoxyphosphorylmethanethioamide

InChI

InChI=1S/C5H12NO3PS/c1-3-8-10(7,6-5-11)9-4-2/h5H,3-4H2,1-2H3,(H,6,7,11)

InChI Key

XXZQKIFHLWDKDZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC=S)OCC

Origin of Product

United States

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